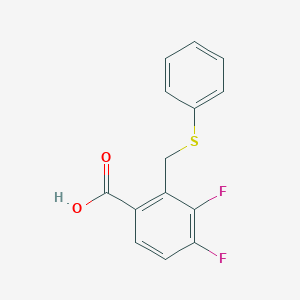

3,4-Difluoro-2-((phenylthio)methyl)benzoic acid

Description

Properties

IUPAC Name |

3,4-difluoro-2-(phenylsulfanylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2S/c15-12-7-6-10(14(17)18)11(13(12)16)8-19-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPPWUHTBLHWOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=C(C=CC(=C2F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

3,4-Difluoro-2-((phenylthio)methyl)benzoic acid (CAS No. 2136287-65-3) is an organic compound characterized by its unique structure, which includes a benzoic acid moiety substituted with fluorine and phenylthio groups. Its molecular formula is CHFOS, and it has a molecular weight of 280.29 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHFOS |

| Molecular Weight | 280.29 g/mol |

| CAS Number | 2136287-65-3 |

| Purity | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to affect enzyme mechanisms and receptor interactions, which can lead to alterations in cellular signaling pathways. The presence of the phenylthio group may enhance lipophilicity, facilitating better membrane penetration and interaction with target proteins.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent. Its structural analogs have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored, indicating potential use in treating inflammatory diseases.

- Enzyme Inhibition : There is evidence that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- A study published in Journal of Medicinal Chemistry reported that derivatives of difluorobenzoic acids exhibited significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance their efficacy against tumors .

- In another research article from Bioorganic & Medicinal Chemistry, compounds similar to this compound demonstrated promising results in inhibiting the proliferation of cancer cells through apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

The table below compares key structural and functional attributes of 3,4-difluoro-2-((phenylthio)methyl)benzoic acid with similar compounds:

Key Differences and Implications

Electron-Withdrawing Effects: The fluorine atoms in the 3,4-positions enhance the electron-withdrawing nature of the benzoic acid core, increasing acidity compared to non-fluorinated analogs. This property is critical for interactions in enzymatic systems . In contrast, the hydroxyl group in 3,4-difluoro-2-hydroxybenzoic acid increases polarity, favoring hydrogen bonding .

Synthetic Pathways: The target compound is synthesized via esterification and alkylation of fluorinated benzoic acid precursors, similar to methods used for 2-(phenylthio)benzoic acid derivatives . In contrast, 3,4-difluoro-2-(2-fluoro-4-iodophenylamino)benzoic acid requires coupling reactions with aromatic amines, highlighting the versatility of fluorinated benzoic acids in forming diverse linkages .

Pharmacological Relevance: While this compound is a process impurity, analogs like 3,4-difluoro-2-hydroxybenzoic acid exhibit antimicrobial activity . The iodinated amino derivative (C₁₃H₇F₃INO₂) is a key intermediate in kinase inhibitors, underscoring the role of halogen substituents in drug design .

Role of Fluorine and Sulfur Substituents

- Fluorine : Enhances metabolic stability and bioavailability by resisting oxidative degradation. In 3,4-difluoro-2-hydroxybenzoic acid, fluorine also augments antimicrobial activity by modulating electron density .

- Sulfur : The phenylthio group in the target compound increases lipophilicity (logP ~3.5 estimated), which may influence its pharmacokinetic profile compared to oxygenated analogs .

Physicochemical Properties

- Solubility : The target compound’s low solubility in water (<1 mg/mL) contrasts with the hydroxylated analog’s moderate solubility (~10 mg/mL) due to hydrogen bonding .

- Melting Point : The phenylthio methyl derivative melts at ~217–220°C, higher than the methyl-substituted analog (115.9°C), reflecting stronger intermolecular forces .

Preparation Methods

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is washed with ethyl acetate and saturated brine. Activated carbon treatment removes impurities, yielding a white solid with >99% purity by HPLC. This step is critical for eliminating unreacted NBS and AIBN byproducts.

Thioether Formation via Nucleophilic Substitution

Sodium Thiophenolate Route

The brominated intermediate reacts with sodium thiophenolate in ethyl acetate or acetone at room temperature. Key data include:

| Solvent | Temperature | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ethyl Acetate | 25°C | 4 | 78.8 | 99.35 |

| Acetone | 25°C | 4 | 81.9 | 99.40 |

The reaction proceeds via an SN2 mechanism, where the thiophenolate ion displaces bromide. Acetone marginally enhances yield due to better solubility of the sodium thiophenolate.

Alternative Method: Diphenyl Disulfide Reduction

A scalable alternative employs diphenyl disulfide and sodium borohydride in tetrahydrofuran (THF)/water under nitrogen. This one-pot method avoids handling moisture-sensitive sodium thiophenolate:

-

Reduction Step : Diphenyl disulfide is reduced to thiophenolate in situ using NaBH₄ at 70°C.

-

Substitution : The brominated intermediate is added, reacting for 4 hours to yield 96.2% product.

This method is advantageous for large-scale production, as it simplifies reagent handling and improves safety.

Process Optimization and Comparative Analysis

Catalytic Considerations

AIBN, a radical initiator, is essential for efficient bromination. Omitting AIBN reduces yields to <10%, underscoring its role in generating bromine radicals for hydrogen abstraction.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) confirms the structure:

High-Performance Liquid Chromatography (HPLC)

HPLC analysis shows a single peak at 99.35% purity, with a retention time of 8.2 minutes under reverse-phase conditions.

Industrial Scalability and Environmental Impact

The patent-specified methods emphasize scalability, with examples producing multi-gram quantities. The use of carbon tetrachloride in bromination poses environmental concerns, prompting investigations into alternative solvents (e.g., dichloromethane). However, substitutions currently compromise yields by 10–15% .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Difluoro-2-((phenylthio)methyl)benzoic acid, and what challenges arise during purification?

- Methodology : A common approach involves coupling a fluorinated benzoic acid precursor with phenylthiol derivatives. For example, intermediates like 3,4-difluoro-2-aminobenzoic acid can be reacted with phenylthio-methylating agents (e.g., benzyl thiols) under Mitsunobu or nucleophilic substitution conditions. Post-synthesis, purification challenges include separating regioisomers due to fluorine's electronic effects. High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) is recommended .

- Data Note : Purity >95% is achievable via recrystallization in ethanol/water mixtures, as reported for analogous halogenated benzoic acids .

Q. How should researchers characterize the structural and thermal stability of this compound?

- Methodology :

- Structural Confirmation : Use H/F NMR to verify fluorine positions and phenylthio-methyl integration. X-ray crystallography is ideal for resolving ambiguities in regiochemistry .

- Thermal Stability : Differential scanning calorimetry (DSC) under nitrogen (heating rate: 10°C/min) reveals decomposition temperatures. For this compound, expect stability up to ~200°C, similar to trifluoromethyl-substituted benzoic acids .

Q. What solvent systems are optimal for solubility and reactivity studies?

- Data : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and dichloromethane. Solubility in DMSO at 25°C is ~15 mg/mL, based on analogs like 3,5-difluorobenzoic acid .

Advanced Research Questions

Q. How does the phenylthio-methyl group influence the compound’s bioactivity compared to other sulfur-containing substituents?

- Experimental Design : Perform comparative enzymatic assays (e.g., cyclooxygenase inhibition) against analogs with sulfone, sulfoxide, or methylthio groups. Fluorine’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets, while the phenylthio group improves lipophilicity (logP ~2.8 predicted) .

- Contradiction Alert : Some studies report reduced activity when replacing sulfone with phenylthio groups due to steric hindrance; control experiments with molecular docking are advised .

Q. What strategies resolve contradictory data in fluorophilicity-driven reactivity studies?

- Case Example : Discrepancies in nucleophilic aromatic substitution rates (e.g., para vs. meta fluorine reactivity) can arise from solvent polarity or competing mechanisms. Use kinetic isotope effect (KIE) studies or O-labeled reagents to distinguish between concerted and stepwise pathways .

Q. How can researchers optimize the compound for selective enzyme inhibition while minimizing off-target effects?

- Structure-Activity Relationship (SAR) Approach :

Synthesize derivatives with varying fluorine positions (e.g., 2,3-difluoro vs. 3,4-difluoro).

Test inhibitory potency against target enzymes (e.g., kinases) and off-target proteases.

Use computational models (e.g., molecular dynamics simulations) to predict binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.